molecular formula C8H8O7S B1218103 Vanillic acid 4-sulfate

Vanillic acid 4-sulfate

カタログ番号 B1218103
分子量: 248.21 g/mol
InChIキー: TXRKUXPAEPOCIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Vanillic acid 4-sulfate, also known as vanillate 4-sulphate, belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 3 of the benzene ring is replaced by a methoxy group. Vanillic acid 4-sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Vanillic acid 4-sulfate has been primarily detected in urine. Within the cell, vanillic acid 4-sulfate is primarily located in the cytoplasm.
Vanillic acid 4-sulfate is a member of benzoic acids.

科学的研究の応用

1. Potential Therapeutic Effects in Ulcerative Colitis

Vanillic acid has been observed to have beneficial effects against dextran sulfate sodium (DSS)-induced ulcerative colitis. The study revealed that vanillic acid reduced the severity of clinical signs of DSS-induced colitis, including weight loss and colon length shortening. It significantly suppressed the expression of cyclooxygenase-2 and the activation of transcription nuclear factor-κB p65 in DSS-treated colon tissues. Moreover, it reduced the elevated plasma levels of interleukin (IL)-6, indicating its potential in regulating chronic intestinal inflammation (Kim et al., 2010).

2. Metabolism and Bioavailability in Humans

Research has shown that phenolic acids from beer, which include vanillic acid, are absorbed in humans and extensively metabolized. The study highlighted that after ingestion, there was a significant increase in plasma levels of phenolic acids, with these compounds mainly appearing as glucuronide and sulfate conjugates. This indicates the bioavailability and metabolic transformation of phenolic acids like vanillic acid in the human body (Nardini et al., 2006).

3. Role in Sensory Perception and Potential for Food Industry Applications

Vanillic acid has been studied for its sensory characteristics and the effects of its repeated consumption on sourness, bitterness, and astringency. The research is pertinent to understanding the impact of small-molecular-weight phenolic acids like vanillic acid on the sensory characteristics of foods. This knowledge can potentially guide the food industry in improving the sensory qualities of food products containing phenolic acids (Duizer & Langfried, 2016).

特性

製品名

Vanillic acid 4-sulfate

分子式

C8H8O7S

分子量

248.21 g/mol

IUPAC名

3-methoxy-4-sulfooxybenzoic acid

InChI

InChI=1S/C8H8O7S/c1-14-7-4-5(8(9)10)2-3-6(7)15-16(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13)

InChIキー

TXRKUXPAEPOCIX-UHFFFAOYSA-N

正規SMILES

COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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